N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)benzamide
Description
N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)benzamide is a benzamide derivative featuring a 1,2,4-triazole core substituted with a phenyl group at the 5-position and an N-methyl benzamide moiety. This article provides a detailed comparison of this compound with structurally similar compounds, focusing on synthetic methodologies, physicochemical properties, and biological activities.
Properties
CAS No. |
62400-41-3 |
|---|---|
Molecular Formula |
C16H14N4O |
Molecular Weight |
278.31 g/mol |
IUPAC Name |
N-methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)benzamide |
InChI |
InChI=1S/C16H14N4O/c1-20(15(21)13-10-6-3-7-11-13)16-17-14(18-19-16)12-8-4-2-5-9-12/h2-11H,1H3,(H,17,18,19) |
InChI Key |
YLANPBKCNMPMKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NNC(=N1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of N-methylbenzamide with 5-phenyl-1H-1,2,4-triazole under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-oxide derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. It can form hydrogen bonds with enzymes and receptors, leading to the modulation of biological activities . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogues
Physicochemical Properties
Melting points and spectral data reflect substituent-driven crystallinity and stability:
- Compound 6 : Melting point 160°C, with a distinct C=O IR stretch .
- N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) : Higher melting point (290°C) due to extended conjugation and acetyl group rigidity .
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Characterized by X-ray crystallography, confirming N,O-bidentate coordination suitable for metal catalysis .
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